

Des(benzylpyridyl) atazanavir CAS number and molecular weight

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Compound of Interest		
Compound Name:	Des(benzylpyridyl) atazanavir	
Cat. No.:	B607065	Get Quote

Technical Guide: Des(benzylpyridyl) atazanavir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Des(benzylpyridyl) atazanavir is a significant dealkylated metabolite of atazanavir, a potent protease inhibitor widely used in the treatment of HIV-1 infection.[1][2] Designated as metabolite M1, it is one of the primary circulating metabolites of atazanavir in patients.[2] Understanding the physicochemical properties, metabolic fate, and analytical methodologies for **Des(benzylpyridyl) atazanavir** is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments of atazanavir therapy. This technical guide provides an indepth overview of **Des(benzylpyridyl) atazanavir**, including its chemical identity, experimental protocols for its identification, and the mechanistic pathway of its parent compound.

Core Data

The fundamental physicochemical properties of **Des(benzylpyridyl) atazanavir** are summarized in the table below.

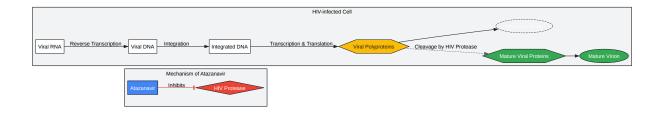


Property	Value	References
CAS Number	1192224-24-0	[1][2]
Molecular Formula	C26H43N5O7	
Molecular Weight	537.66 g/mol	[1]
Synonyms	Atazanavir sulfate impurity C, Atazanavir metabolite M1	[1]

Mechanism of Action of the Parent Compound: Atazanavir

Des(benzylpyridyl) atazanavir is a metabolite of atazanavir, and its clinical relevance is linked to the mechanism of the parent drug. Atazanavir is a highly selective inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle. By binding to the active site of the protease, atazanavir prevents the cleavage of viral Gag and Gag-Pol polyproteins. This inhibition results in the production of immature, non-infectious viral particles, thereby suppressing viral replication. The antiviral activity of **Des(benzylpyridyl) atazanavir** is understood as a contribution to the overall efficacy of atazanavir.





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Mechanism of HIV-1 Protease Inhibition by Atazanavir.

Experimental Protocols

The identification and quantification of **Des(benzylpyridyl)** atazanavir in biological matrices are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is based on the methodologies described for the analysis of atazanavir and its metabolites.

Objective: To identify and quantify Des(benzylpyridyl) atazanavir (Metabolite M1) in human plasma. Materials and Reagents:

- Human plasma samples
- Des(benzylpyridyl) atazanavir reference standard
- Internal standard (e.g., isotopically labeled atazanavir)



- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), analytical grade
- Ammonium acetate, analytical grade
- · Water, deionized and purified
- Solid-phase extraction (SPE) cartridges

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

- 1. Sample Preparation (Solid-Phase Extraction): a. Thaw frozen human plasma samples at room temperature. b. Spike plasma samples with the internal standard solution. c. Precondition the SPE cartridges with methanol followed by water. d. Load the plasma samples onto the SPE cartridges. e. Wash the cartridges with a low-organic solvent mixture to remove interferences. f. Elute the analyte and internal standard with a high-organic solvent mixture (e.g., methanol or acetonitrile). g. Evaporate the eluate to dryness under a stream of nitrogen. h. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- 2. Liquid Chromatography:
- Column: A C18 reversed-phase column is typically used for separation.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is employed.
- Flow Rate: A typical flow rate is maintained between 0.2 and 0.5 mL/min.

Foundational & Exploratory

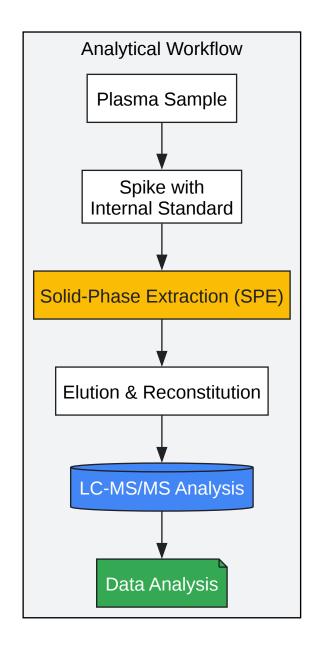




- Injection Volume: A small volume (e.g., 5-10 μL) of the reconstituted sample is injected.
- 3. Mass Spectrometry:
- Ionization Mode: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions [M+H]+.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.
- MRM Transitions:
 - For Des(benzylpyridyl) atazanavir: Monitor the transition from the precursor ion (m/z of [M+H]+) to a specific product ion.
 - For the Internal Standard: Monitor the corresponding MRM transition.
- Data Analysis: The concentration of **Des(benzylpyridyl) atazanavir** in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the reference standard.

The following diagram illustrates the general workflow for the analytical determination of **Des(benzylpyridyl) atazanavir** in plasma.





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Workflow for the analysis of **Des(benzylpyridyl) atazanavir**.

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References



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